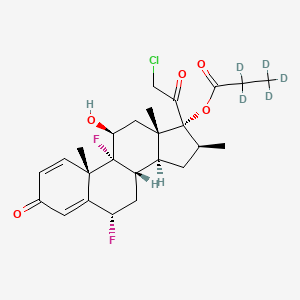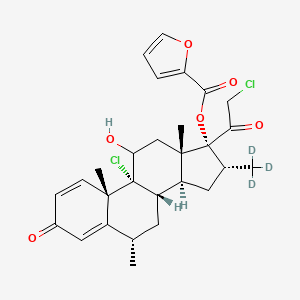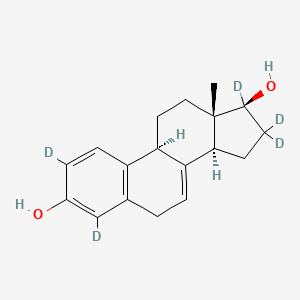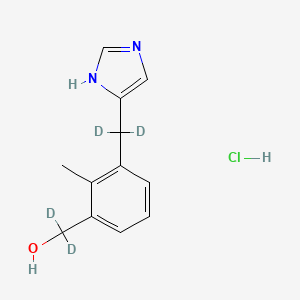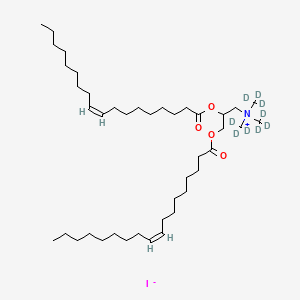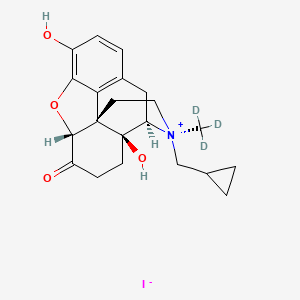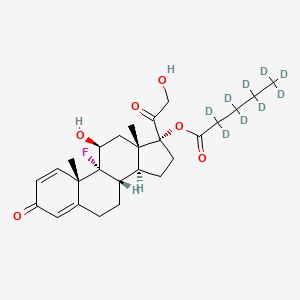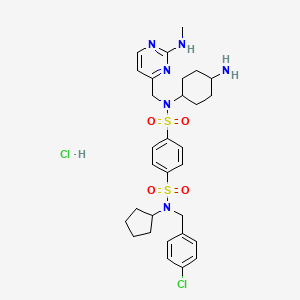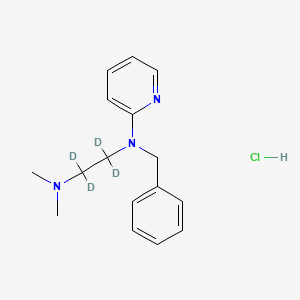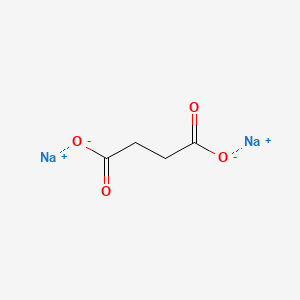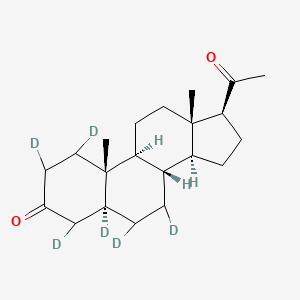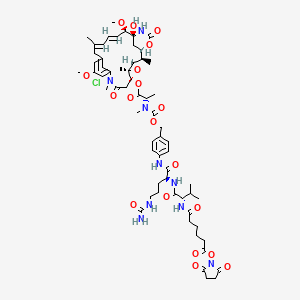
SC-VC-Pab-DM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-VC-Pab-DM1 is a drug-linker conjugate used in Antibody-Drug Conjugates (ADC). It features DM1 (Mertansine), a potent tubulin inhibitor, linked through the SC-VC-Pab ADC linker. This conjugate is designed to deliver potent antitumor activity by targeting cancer cells specifically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SC-VC-Pab-DM1 involves the conjugation of DM1 to the SC-VC-Pab linker. The process typically includes the following steps:
Activation of the Linker: The SC-VC-Pab linker is activated to form a reactive intermediate.
Conjugation with DM1: The activated linker is then reacted with DM1 under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of the linker and DM1 are processed in batches.
Purification: The final product is purified using techniques such as tangential flow filtration (TFF) and high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
SC-VC-Pab-DM1 undergoes several types of chemical reactions, including:
Conjugation Reactions: The primary reaction is the conjugation of DM1 to the SC-VC-Pab linker.
Hydrolysis: The linker can undergo hydrolysis under certain conditions, leading to the release of DM1
Common Reagents and Conditions
Reagents: Common reagents include DM1, SC-VC-Pab linker, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature with controlled pH and solvent conditions
Major Products
The major product of these reactions is the this compound conjugate, which is used in ADCs for targeted cancer therapy .
Scientific Research Applications
SC-VC-Pab-DM1 has several scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Investigated for its role in targeting specific cancer cells.
Medicine: Utilized in the development of targeted cancer therapies, particularly in ADCs.
Industry: Employed in the production of ADCs for clinical and research purposes
Mechanism of Action
SC-VC-Pab-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing DM1.
Inhibition of Tubulin: DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparison with Similar Compounds
Similar Compounds
MC-vc-PAB-MMAE: Another ADC linker conjugate used in targeted cancer therapy.
Auristatin-based ADCs: Similar in function but use different payloads such as monomethyl auristatin E (MMAE)
Uniqueness
SC-VC-Pab-DM1 is unique due to its specific linker and potent DM1 payload, which provides high efficacy in targeting and killing cancer cells. Its stability and targeted delivery make it a valuable tool in cancer therapy .
Properties
Molecular Formula |
C61H82ClN9O19 |
|---|---|
Molecular Weight |
1280.8 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C61H82ClN9O19/c1-33(2)52(67-46(72)18-11-12-19-50(76)90-71-47(73)24-25-48(71)74)55(78)66-40(16-14-26-64-57(63)80)54(77)65-39-22-20-37(21-23-39)32-86-59(82)69(7)36(5)56(79)88-45-30-49(75)70(8)41-28-38(29-42(84-9)51(41)62)27-34(3)15-13-17-44(85-10)61(83)31-43(87-58(81)68-61)35(4)53-60(45,6)89-53/h13,15,17,20-23,28-29,33,35-36,40,43-45,52-53,83H,11-12,14,16,18-19,24-27,30-32H2,1-10H3,(H,65,77)(H,66,78)(H,67,72)(H,68,81)(H3,63,64,80)/b17-13+,34-15+/t35-,36+,40+,43+,44-,45+,52+,53+,60+,61+/m1/s1 |
InChI Key |
LXJMPVKQZDSAAC-OGMVYAKQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
